molecular formula C13H17N3 B1530347 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine CAS No. 1531341-24-8

1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine

Cat. No.: B1530347
CAS No.: 1531341-24-8
M. Wt: 215.29 g/mol
InChI Key: NEQJIPCUHDGXFC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 3-methylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the reaction of 3-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a propyl group on the pyrazole ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(3-methylphenyl)-5-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQJIPCUHDGXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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